3-溴-5-(4-甲基哌嗪基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

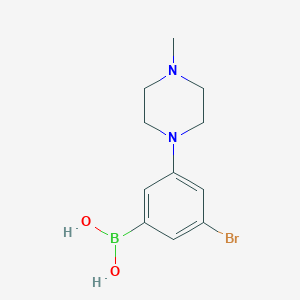

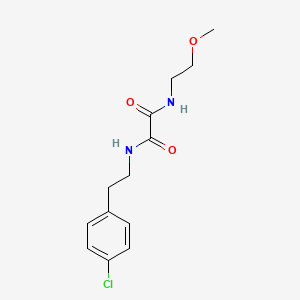

“3-Bromo-5-(4-methylpiperazino)phenylboronic acid” is a chemical compound with the linear formula C11H16BBrN2O2 . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of boronic acids, such as “3-Bromo-5-(4-methylpiperazino)phenylboronic acid”, often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(4-methylpiperazino)phenylboronic acid” is represented by the linear formula C11H16BBrN2O2 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, such as “3-Bromo-5-(4-methylpiperazino)phenylboronic acid”, are mild Lewis acids and are generally stable and easy to handle . They are commonly used in organic synthesis, including the Suzuki–Miyaura coupling .科学研究应用

纳米技术中的光调制:苯硼酸,包括类似于3-溴-5-(4-甲基哌嗪基)苯硼酸的衍生物,在光调制中得到应用。它们特别用于单壁碳纳米管(SWNT)的水分散体系,影响近红外荧光以响应糖类结合。这一应用展示了SWNT光致发光量子产率与硼酸结构之间的明确联系,表明在纳米技术和材料科学中的潜在用途(Mu et al., 2012)。

生物化学中的化学发光氧化:在生物化学中,4-取代苯硼酸,包括类似于3-溴-5-(4-甲基哌嗪基)苯硼酸的化合物,已被发现可以增强辣根过氧化物酶催化的化学发光氧化反应。这种增强效果在不同的增强剂组合中得到了注意,并在分析生物化学中具有重要意义(Kricka & Ji, 1997)。

生物医学研究中的基因传递效率:苯硼酸修饰的聚合物,如源自类似于3-溴-5-(4-甲基哌嗪基)苯硼酸的化合物,已被证明可以显著提高基因传递效率。这种增强效果归因于对DNA的改善凝聚能力以及由于与细胞配体的相互作用而促进细胞摄取。这项研究突显了苯硼酸衍生物在基因治疗和生物医学中的潜力(Peng et al., 2010)。

有机化合物的合成:有机化学研究利用苯硼酸的衍生物,类似于3-溴-5-(4-甲基哌嗪基)苯硼酸,在各种有机化合物的合成中。这些包括溴酚衍生物、三氧杂十二烷基液晶和噻吩衍生物,突显了苯硼酸在有机合成和制药中的多功能性(Zhao et al., 2004)。

作用机制

属性

IUPAC Name |

[3-bromo-5-(4-methylpiperazin-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKNZFDVGKUFHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCN(CC2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(4-methylpiperazino)phenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)

![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)

![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)